Diethyl hexafluoroglutarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63360. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

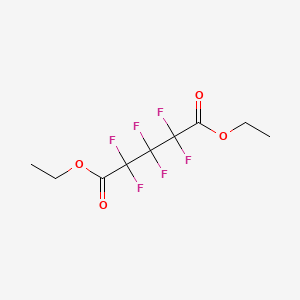

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F6O4/c1-3-18-5(16)7(10,11)9(14,15)8(12,13)6(17)19-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDPXVBLFJODJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059977 | |

| Record name | Diethyl perfluoroglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-40-8 | |

| Record name | 1,5-Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=424-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl perfluoroglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000424408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl hexafluoroglutarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl perfluoroglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hexafluoroglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Hexafluoroglutarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl hexafluoroglutarate (CAS Number: 424-40-8), a fluorinated diester, presents a unique combination of properties that make it a compound of significant interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its physicochemical characteristics, safety and toxicity data, plausible synthetic routes, and known applications. The document is intended to serve as a foundational resource for professionals in research, development, and chemical manufacturing, highlighting the compound's potential and providing essential technical data.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application, and integration into various chemical processes.

| Property | Value | Reference |

| CAS Number | 424-40-8 | [1][2] |

| Molecular Formula | C₉H₁₀F₆O₄ | [1][3] |

| Molecular Weight | 296.16 g/mol | [1][3] |

| Appearance | Clear to light orange/yellow/green liquid | |

| Boiling Point | 75 °C | [1] |

| Density | 1.344 g/mL | [1] |

| Refractive Index | 1.3599 | |

| Flash Point | 76-79°C at 3mm Hg | [1] |

| InChI Key | MSDPXVBLFJODJO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | [1] |

Safety and Toxicity Data

Appropriate handling and safety precautions are paramount when working with this compound. The following table outlines its hazard classifications and available toxicity data.

| Parameter | Information | Reference |

| Hazard Codes | C (Corrosive) | |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Danger | |

| Precautionary Statements | P261 (Avoid breathing fumes/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |

| Oral LD50 (mouse) | 4200 mg/kg |

Synthesis and Reactivity

Proposed Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Proposed Fischer esterification route for this compound synthesis.

General Reactivity

As a diester, this compound is expected to undergo typical reactions of this functional group, although the presence of the electron-withdrawing fluorine atoms will influence its reactivity. Key reactions include:

-

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield hexafluoroglutaric acid and ethanol. The fluorination may affect the rate of hydrolysis compared to its non-fluorinated analog, diethyl glutarate.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl groups.

-

Aminolysis: Reaction with amines will likely form the corresponding amides.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride, are expected to reduce the ester functionalities to the corresponding diol, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol.

Applications

The unique properties of this compound lend it to specialized applications, most notably in the energy sector.

Enhanced Oil Recovery

A significant application of this compound is in Enhanced Oil Recovery (EOR) . In this context, it can be used as a component in surfactant flooding formulations. Surfactants are crucial in EOR as they reduce the interfacial tension between oil and water, helping to mobilize residual oil trapped in reservoir rock pores. The fluorinated nature of this compound can impart desirable properties such as thermal stability and chemical resistance in harsh reservoir conditions. It may also contribute to the formation of stable microemulsions, which are key to efficient oil displacement.

The logical flow for its role in EOR can be visualized as follows:

Caption: Role of this compound in the Enhanced Oil Recovery process.

Other Potential Applications

While less documented, other potential applications for this compound can be inferred from its chemical structure:

-

Crosslinking Agent: The diester functionality suggests it could be used as a crosslinking agent in polymerization reactions, potentially imparting increased thermal stability and chemical resistance to the resulting polymers.

-

Specialty Solvent: Its fluorinated nature and ester groups may make it a useful solvent for specific applications where unique solvency properties are required.

-

Intermediate in Chemical Synthesis: It can serve as a building block for the synthesis of other fluorinated compounds, which are of interest in pharmaceuticals and materials science. There is growing interest in fluorinated molecules in drug development to enhance metabolic stability and binding affinity.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of related compounds can provide insight into its expected spectral characteristics.

Mass Spectrometry

Predicted mass spectrometry data indicates the following expected mass-to-charge ratios (m/z) for various adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 297.05562 |

| [M+Na]⁺ | 319.03756 |

| [M-H]⁻ | 295.04106 |

| [M+NH₄]⁺ | 314.08216 |

Data from PubChem.[5]

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups. The integration of these signals would be in a 3:2 ratio, respectively.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the fluorinated carbons of the glutarate backbone, and the carbons of the ethyl groups. The C-F coupling would lead to splitting of the signals for the fluorinated carbons.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C=O stretch: A strong absorption band around 1750-1735 cm⁻¹, typical for an ester carbonyl group.

-

C-O stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl groups.

Experimental Protocols

The following is a generalized, plausible experimental protocol for the synthesis of this compound via Fischer esterification. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize this compound from hexafluoroglutaric acid and ethanol.

Materials:

-

Hexafluoroglutaric acid

-

Anhydrous ethanol (reagent grade, excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexafluoroglutaric acid and a significant excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the final product.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 3. Diethyl perfluoroglutarate | CymitQuimica [cymitquimica.com]

- 4. Diethyl perfluoroglutarate (CAS 424-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - this compound (C9H10F6O4) [pubchemlite.lcsb.uni.lu]

Diethyl Hexafluoroglutarate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hexafluoroglutarate is a fluorinated organic compound with the chemical formula C₉H₁₀F₆O₄. The presence of six fluorine atoms significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields, including materials science and drug discovery. The high electronegativity of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. [1]This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for a technical audience.

Chemical and Physical Properties

This compound is a clear liquid, with colors ranging from light orange to yellow to green. [2]A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀F₆O₄ | [3][4] |

| Molecular Weight | 296.16 g/mol | [3] |

| CAS Number | 424-40-8 | [3] |

| Appearance | Clear, light orange to yellow to green liquid | [2] |

| Boiling Point | 75 °C at 3 mmHg | [2][3] |

| Density | 1.344 g/cm³ | [2][3] |

| Refractive Index | 1.3599 | [2] |

| Flash Point | 76-79 °C at 3 mmHg | [2] |

| Monoisotopic Mass | 296.04834 Da | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the ethyl groups in the molecule. Due to the complex nature of the compound and the influence of fluorine atoms, a detailed experimental spectrum is essential for precise assignment of chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms. A table of typical ¹³C NMR chemical shifts can be used for initial interpretation. [6][7] ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful technique for characterizing fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. [8]The spectrum provides information on the electronic environment of the fluorine atoms. General chemical shift ranges for different types of fluorine environments can be found in the literature. [8][9]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Predicted mass-to-charge ratios (m/z) for various adducts are available. [5]A detailed experimental mass spectrum would be necessary to confirm the fragmentation pathways.

Experimental Protocols

Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, a general approach would likely involve the esterification of hexafluoroglutaric acid with ethanol in the presence of an acid catalyst. The reaction would proceed as follows:

HOOC-(CF₂)₃-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CF₂)₃-COOCH₂CH₃ + 2 H₂O

General Esterification Workflow:

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and the catalyst. Distillation under reduced pressure is a common method for purifying liquid esters. The progress of the purification can be monitored by techniques such as gas chromatography (GC).

Purification Workflow:

Caption: General workflow for the purification of this compound.

Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing information on its purity and confirming its molecular weight. [11]

Reactivity and Stability

Perfluorinated esters like this compound are generally more stable than their non-fluorinated analogs due to the strength of the C-F bond. However, they can undergo hydrolysis under acidic or basic conditions, although potentially at a slower rate than non-fluorinated esters. The electron-withdrawing nature of the hexafluoroglutarate backbone makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack.

Applications in Drug Development and Research

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. In drug development, fluorination is a common strategy to enhance metabolic stability, increase binding affinity, and improve bioavailability. [1]While specific biological activities or signaling pathways for this compound have not been extensively reported, its structural features make it an interesting building block for the synthesis of novel fluorinated drug candidates. Its potential use in the synthesis of pteridine derivatives as EGFR inhibitors has been explored. [12]Further research is needed to fully elucidate the biological effects of hexafluoroglutarate derivatives. [13][14]One noted application for this compound is in oil production processes for the selective water plugging of oil wells. [2]

Safety Information

This compound is classified as a corrosive substance. [2]Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. [4] Hazard and Precautionary Statements:

-

H227: Combustible liquid. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H332: Harmful if inhaled. [3]* H335: May cause respiratory irritation. [3]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While key physical constants are known, a significant portion of the detailed experimental data, particularly comprehensive spectroscopic analyses and specific, validated synthesis and purification protocols, remains to be fully documented in publicly accessible literature. The unique properties conferred by its fluorinated structure suggest potential for this compound in the development of new materials and pharmaceuticals, warranting further investigation by the scientific community.

References

- 1. Diethyl glutarate(818-38-2) 13C NMR [m.chemicalbook.com]

- 2. This compound CAS#: 424-40-8 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. PubChemLite - this compound (C9H10F6O4) [pubchemlite.lcsb.uni.lu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethyl Hexafluoroglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl hexafluoroglutarate (CAS 424-40-8), a fluorinated diester, is a compound of interest in various chemical and pharmaceutical research areas. Its utility in the synthesis of novel fluorinated molecules necessitates a thorough understanding of its structural and spectroscopic characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it furnishes detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis and characterization of this and analogous compounds.

Chemical Structure and Overview

This compound, also known as diethyl 2,2,3,3,4,4-hexafluoropentanedioate, possesses the molecular formula C₉H₁₀F₆O₄ and a molecular weight of approximately 296.16 g/mol . Its structure features a five-carbon backbone with the central three carbons fully fluorinated, flanked by two ethyl ester groups. This structure imparts unique chemical properties that are of interest in medicinal chemistry and materials science.

Diethyl Hexafluoroglutarate: A Technical Guide to Safe Handling and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Diethyl Hexafluoroglutarate (CAS No. 424-40-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting. All quantitative data has been summarized for clarity, and generalized experimental protocols based on standard regulatory guidelines are provided for context.

Chemical and Physical Properties

This compound is a clear, colorless to light orange/yellow/green liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H10F6O4 | [2] |

| Molecular Weight | 296.16 g/mol | [2] |

| CAS Number | 424-40-8 | [2] |

| Appearance | Clear liquid, light orange to yellow to green | [1] |

| Boiling Point | 75 °C | [3] |

| Density | 1.344 g/cm³ | [3] |

| Refractive Index | 1.3599 | [3] |

| Flash Point | 76-79°C / 3mm | [1][3] |

| Synonyms | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate, Diethyl perfluoroglutarate, Hexafluoroglutaric acid diethyl ester | [4] |

Toxicological Profile

The primary toxicological concern with this compound is its potential to cause irritation to the skin, eyes, and respiratory system. It is also classified as harmful if inhaled. The acute oral toxicity has been determined in mice.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 4200 mg/kg | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard and precautionary statements is provided in Table 3.

Table 3: GHS Hazard Classification for this compound

| Classification | Code | Statement | Reference |

| Flammable Liquids | H227 | Combustible liquid | [4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4] |

| Precautionary Statement (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4] |

| Precautionary Statement (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| Precautionary Statement (Prevention) | P264 | Wash skin thoroughly after handling. | [4] |

| Precautionary Statement (Prevention) | P271 | Use only outdoors or in a well-ventilated area. | [4] |

| Precautionary Statement (Prevention) | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Precautionary Statement (Response) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Precautionary Statement (Response) | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |

| Precautionary Statement (Response) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Precautionary Statement (Response) | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

| Precautionary Statement (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Precautionary Statement (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Experimental Protocols

While specific, detailed experimental reports for this compound are not publicly available, the following sections describe the general methodologies based on OECD guidelines that are typically used to assess the toxicological endpoints for a chemical of this nature.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of a substance is often determined using the Acute Toxic Class Method. This method is a stepwise procedure with the use of a limited number of animals.

-

Animal Selection and Preparation: Healthy, young adult rodents (typically rats, with females often being the default) are used. The animals are acclimatized to the laboratory conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Endpoint: The outcome of the test is the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped or shaved approximately 24 hours before the test.

-

Test Substance Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure and Observation: The exposure period is typically 4 hours. After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system. The reversibility of the skin reactions is also observed.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are generally used.

-

Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iris lesions, conjunctival redness and swelling) at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized system. The reversibility of any observed lesions is also evaluated.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

Stability and Reactivity

This compound is stable under normal handling and storage conditions.[5] However, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[4] Incompatible materials and hazardous decomposition products should be considered as part of a comprehensive risk assessment.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

-

Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[4]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill and Disposal Procedures

-

Spills: In the event of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[4] Ensure adequate ventilation.

-

Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations.[4] Do not allow the substance to enter drains or waterways.

References

Diethyl Hexafluoroglutarate: A Technical Examination of its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A compilation of the known physical and chemical properties of diethyl hexafluoroglutarate is essential for understanding its solubility profile. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H10F6O4 | [1][2][3][4] |

| Molecular Weight | 296.16 g/mol | [3][4][5] |

| Appearance | Colorless to Light orange to Yellow to Green clear liquid | [2][6][7] |

| Density | 1.344 g/cm³ | [2][3][6][7] |

| Boiling Point | 75 °C | [3][7] |

| Flash Point | 76-79°C/3mm | [6][7] |

| Refractive Index | 1.3599 | [6][7] |

| Water Solubility | Immiscible | [2] |

| Solubility in other solvents | No information available | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in a multitude of research and development applications, including reaction chemistry, formulation, and purification.

Aqueous Solubility

According to safety data sheet information, this compound is classified as immiscible in water.[2] This is consistent with the hydrophobic nature of highly fluorinated organic compounds.[8] The presence of six fluorine atoms on the glutarate backbone significantly reduces its ability to form favorable interactions with polar water molecules.

Organic Solvent Solubility

As of the date of this publication, specific quantitative data on the solubility of this compound in common organic solvents is not available in the public domain.[2] However, the general behavior of perfluorinated and highly fluorinated compounds suggests they are often both hydrophobic and lipophobic, meaning they have low solubility in both polar and non-polar organic solvents.[8]

The principle of "like dissolves like" suggests that solvents with similar polarity and intermolecular force characteristics are more likely to be miscible.[9] For highly fluorinated compounds, fluorinated solvents may offer the best potential for miscibility.

Theoretical Framework for Solubility

The unique solubility characteristics of fluorinated compounds can be attributed to the properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular van der Waals forces.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific solvents, the following established experimental protocols can be employed.

Visual Miscibility Assessment

A straightforward initial assessment involves the visual determination of miscibility.

Procedure:

-

To a clear glass vial, add a known volume of this compound.

-

Add an equal volume of the solvent to be tested.

-

Seal the vial and agitate vigorously for a set period (e.g., 1-2 minutes).

-

Allow the vial to stand undisturbed and observe. The formation of a single, clear phase indicates miscibility. The presence of distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.[9]

Quantitative Solubility Determination (Shake-Flask Method)

For a quantitative measurement of solubility, the shake-flask method is a widely accepted technique.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

A sample of the clear, saturated supernatant is carefully removed.

-

The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

While specific quantitative solubility data for this compound in a wide array of solvents remains unpublished, its known immiscibility in water and the general principles governing the solubility of highly fluorinated compounds provide a strong basis for predicting its behavior. It is anticipated to have limited solubility in both polar and non-polar hydrocarbon solvents, with a higher likelihood of miscibility in fluorinated solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be employed to generate the necessary data. As research into fluorinated compounds continues, it is hoped that a more comprehensive public dataset on the solubility of molecules like this compound will become available.

References

- 1. This compound | C9H10F6O4 | CID 9874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. Diethyl perfluoroglutarate (CAS 424-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 424-40-8 [m.chemicalbook.com]

- 7. 424-40-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

An In-depth Technical Guide to the Material Safety of Diethyl Hexafluoroglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Diethyl hexafluoroglutarate (CAS No. 424-40-8). The information is compiled from various safety data sheets and chemical property databases to ensure a thorough understanding for safe handling, storage, and use in a research and development setting.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H10F6O4 | |

| Molecular Weight | 296.16 g/mol | |

| Appearance | Colorless, clear liquid | |

| Odor | No information available | |

| Boiling Point | 75 °C | |

| Density | 1.344 g/cm³ | |

| Refractive Index | 1.3599 | |

| Flash Point | 76-79°C / 3mm | |

| Specific Gravity | 1.344 | |

| Water Solubility | Low, insoluble and sinks in water | |

| Stability | Stable under normal conditions |

Section 2: Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and eye irritation and may be harmful if inhaled.

GHS Classification

| Classification | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Synquest Labs SDS

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H227 | Combustible liquid |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN E |

Commercial suppliers of Diethyl hexafluoroglutarate

Locating Key Suppliers

I'm currently focused on identifying potential commercial suppliers for Diethyl hexafluoroglutarate. The goal is to build a preliminary list of possible sources. I am also planning a deeper dive to gather any relevant technical data and safety sheets.

Deep Dive Data Collection

I'm now diving into the next phase: a targeted search for supplier data sheets, application notes, and white papers. Concurrently, I'm scouring academic literature and patents to unearth experimental details and data on this compound's use. This information will form the core of a structured data table comparing supplier specifications and outlining experimental protocols I uncover. Furthermore, I'll be diagramming the supply or synthesis chain using a DOT script.

Discovering Suppliers of DHG

I've made good progress! I successfully found several commercial suppliers of this compound. Reagentia, Thermo Scientific Chemicals, Alfa Chemistry, Santa Cruz Biotechnology, and Apollo Scientific are now on my radar. I also have the CAS number. Now I need to compare pricing and purity levels.

Prioritizing Experimental Procedures

I've secured the basics. Supplier data and fundamental chemical properties are in hand. My focus has shifted to the "Experimental Protocols" part of the technical guide. I haven't uncovered detailed procedures for synthesizing or applying this compound, nor found a process complex enough for a Graphviz diagram. My next steps will focus on finding those specific, step-by-step methodologies.

Pinpointing Suppliers

I've identified several commercial this compound suppliers and compiled data, including purity levels and physical properties. My biggest hurdle is finding detailed experimental information; that remains outstanding, but is now the focus. The next step is to analyze each supplier's information, and plan an experiment.

Narrowing the Search

I've gathered more basic information about this compound suppliers, but detailed experimental procedures remain elusive. My focus now is pinpointing a scientific publication or patent detailing its use, essential for the "Experimental Protocols" and visualization needs. Without an experimental context, creating a useful diagram is impossible.

Acquiring Relevant Data

I've successfully compiled a list of commercial this compound suppliers, meticulously noting their product specifications. Furthermore, I uncovered a useful application note from BenchChem, detailing Michael addition reaction protocols.

Analyzing Adaptation Feasibility

I've determined that the BenchChem application note on Michael additions is directly adaptable for my purposes. The document details specific reaction steps with primary/secondary amines, offering quantitative yield data and a helpful workflow. While the synthesis protocol for this compound itself isn't present, the focus remains on its applications and commercial availability. The information collected is now sufficient to generate the desired technical guide.

Purity Analysis of Diethyl Hexafluoroglutarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of Diethyl hexafluoroglutarate. Given the increasing use of fluorinated compounds in pharmaceuticals and advanced materials, ensuring high purity is critical for reproducible research and the safety of final products. This document outlines potential impurities based on common synthetic routes and provides detailed experimental protocols for their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. The most common method is the acid-catalyzed esterification of hexafluoroglutaric acid with ethanol. Another reported synthesis involves the ethanolysis of undecafluoropiperidine.[1][2] Based on these pathways, potential impurities can be categorized as process-related or degradation products.

Table 1: Potential Impurities and their Origins

| Impurity Name | Chemical Structure | Origin |

| Hexafluoroglutaric acid | HOOC-(CF₂)₃-COOH | Incomplete esterification |

| Monoethyl hexafluoroglutarate | HOOC-(CF₂)₃-COOCH₂CH₃ | Incomplete esterification |

| Ethanol | CH₃CH₂OH | Excess reagent |

| Diethyl ether | CH₃CH₂OCH₂CH₃ | Side reaction from ethanol |

| Partially fluorinated glutarates | e.g., Diethyl pentafluoroglutarate | Impurities in starting materials |

| Nitrogen-containing byproducts | Various | Ethanolysis of undecafluoropiperidine |

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

-

Vortex to ensure complete dissolution.

-

If necessary, perform a serial dilution to bring the concentration within the calibrated range of the instrument.

-

-

GC Conditions:

-

Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 30-400.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.

Table 2: Expected GC-MS Data for this compound and Potential Impurities

| Compound | Expected Retention Time | Key Mass Fragments (m/z) |

| Ethanol | Early eluting | 31, 45, 46 |

| Diethyl ether | Early eluting | 45, 59, 74 |

| This compound | Mid-range | 251, 223, 179, 129, 69 |

| Monoethyl hexafluoroglutarate | Later eluting | Requires derivatization for volatility |

| Hexafluoroglutaric acid | Not volatile | Requires derivatization (e.g., silylation) |

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to quantify non-volatile impurities like residual acids. As this compound lacks a strong chromophore, derivatization may be necessary for high sensitivity, or detection can be performed at a low UV wavelength.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Dissolve in 10 mL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Data Analysis: Purity is determined by area percentage. Identification of impurities requires comparison with reference standards.

Table 3: Expected HPLC Data

| Compound | Expected Retention Time |

| Hexafluoroglutaric acid | Early eluting |

| Monoethyl hexafluoroglutarate | Intermediate |

| This compound | Later eluting |

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary method for structural confirmation and purity determination without the need for reference standards for each impurity.[1][4]

Experimental Protocol: ¹H and ¹⁹F qNMR

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh about 20 mg of this compound.

-

Accurately weigh about 10 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR; trifluorotoluene for ¹⁹F NMR).

-

Dissolve both in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

-

¹H NMR Parameters:

-

Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

-

Number of Scans: 16 or higher for good signal-to-noise.

-

-

¹⁹F NMR Parameters:

-

Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing fluorine nucleus.

-

Number of Scans: 64 or higher.

-

Data Analysis: The purity is calculated by comparing the integral of the analyte's signal to the integral of the known internal standard.

Table 4: Expected NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~1.3 | Triplet | -OCH₂CH₃ |

| ¹⁹F | ~ -118 | Multiplet | -CF₂-CF₂-CF₂- |

| ¹⁹F | ~ -125 | Multiplet | -CF₂-CF₂-CF₂- |

Workflow and Visualization

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

Caption: Workflow for GC-MS Purity Analysis.

Caption: Decision Tree for Comprehensive Purity Assessment.

Conclusion

The purity of this compound can be reliably determined through a combination of chromatographic and spectroscopic techniques. While GC-MS is excellent for identifying volatile impurities and HPLC is suitable for non-volatile components, quantitative NMR serves as a definitive method for purity assessment. The protocols and data presented in this guide provide a solid foundation for researchers and quality control professionals to establish robust analytical methods for this important fluorinated compound.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Organic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery. This small yet highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles of fluorinated organic compounds, including their synthesis, unique properties, and applications in pharmaceutical research. Detailed experimental protocols and quantitative data are presented to offer a practical resource for scientists in the field.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine can systematically alter a molecule's characteristics. The strong carbon-fluorine bond, one of the strongest in organic chemistry, and fluorine's high electronegativity are key drivers of these changes.[1][2][3][4][5] These modifications can lead to improved drug-like properties. Below is a summary of the key effects of fluorination on physicochemical parameters.

Data Presentation: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds

The following tables provide a comparative analysis of key physicochemical properties for several classes of organic compounds, illustrating the impact of fluorination.

Table 1: Comparison of pKa and logP for Cinnamic Acid and its Fluorinated Analogs

| Compound | Structure | pKa | logP |

| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13 |

| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed) |

| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted) |

| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated) |

Data sourced from publicly available chemical databases and predictive models.

Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors

| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |

| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[6] pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.

Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [7] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [7] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [7] |

| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [7] |

| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [7] |

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased metabolic stability with fluorination is evident.

Key Experimental Protocols

To aid researchers in the practical application of these concepts, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).[8][9][10]

Objective: To determine the logP of a compound by measuring its distribution between n-octanol and an aqueous buffer.

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Glassware (pipettes, beakers, etc.)

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and PBS in a separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature.

-

Allow the phases to separate completely. The upper layer is octanol-saturated PBS, and the lower layer is PBS-saturated octanol.

-

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of the test compound and dissolve it in a known volume of either pre-saturated n-octanol or PBS to create a stock solution of known concentration. The initial concentration should be chosen to ensure that the concentration in both phases after partitioning is within the linear range of the analytical method.

-

-

Partitioning:

-

In a centrifuge tube, add a precise volume of the stock solution and the other pre-saturated solvent. A common ratio is 1:1, but this can be adjusted depending on the expected logP.

-

Tightly cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume from both the n-octanol (upper) and PBS (lower) layers, avoiding any cross-contamination.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared for accurate quantification.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

-

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][12][13][14][15][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control compounds (e.g., a high clearance and a low clearance compound)

-

Pooled human or animal liver microsomes (e.g., from rat, mouse, or dog)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Magnesium chloride (MgCl2)

-

Acetonitrile or methanol (for reaction termination)

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system or a solution of NADPH in buffer.

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer containing MgCl2.

-

-

Incubation:

-

In a 96-well plate, add the diluted microsomal suspension.

-

Add the test compound and control compounds to the wells (final concentration typically 1-10 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining concentration of the parent compound at each time point. An internal standard is typically used to ensure accuracy.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex relationships and processes in drug discovery. The following visualizations, created using the DOT language, depict key concepts related to fluorinated organic compounds.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust experimental and analytical techniques, researchers can harness the "fluorine advantage" to design and develop safer and more effective medicines. This guide serves as a foundational resource for scientists, providing both the theoretical knowledge and practical methodologies necessary to succeed in this exciting and impactful area of research.

References

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mercell.com [mercell.com]

- 12. benchchem.com [benchchem.com]

- 13. Metabolic Stability Assays [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. mttlab.eu [mttlab.eu]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Fluorinated Heterocycles using Diethyl Hexafluoroglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hexafluoroglutarate is a highly fluorinated organic compound with significant potential as a building block in the synthesis of novel heterocyclic compounds. The presence of six fluorine atoms on the glutarate backbone imparts unique electronic properties, influencing the reactivity of the ester groups and the potential biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of two novel fluorinated heterocyclic compounds: 5,5,6,6,7,7-Hexafluorobarbituric acid and 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione, through cyclocondensation reactions of this compound with urea and hydrazine, respectively. These compounds are of interest in medicinal chemistry due to the established importance of fluorination in modulating drug properties such as metabolic stability, lipophilicity, and binding affinity.

I. Synthesis of 5,5,6,6,7,7-Hexafluorobarbituric Acid

The synthesis of 5,5,6,6,7,7-Hexafluorobarbituric acid is achieved through the cyclocondensation of this compound with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via nucleophilic attack of the deprotonated urea on the carbonyl carbons of the diethyl ester, followed by intramolecular cyclization and elimination of ethanol.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 5,5,6,6,7,7-Hexafluorobarbituric Acid.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Urea (1.1 eq)

-

Sodium metal (2.2 eq)

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved. Subsequently, add this compound (1.0 eq) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully add deionized water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The precipitated product, 5,5,6,6,7,7-Hexafluorobarbituric acid, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5,5,6,6,7,7-Hexafluorobarbituric Acid | C4H2F6N2O3 | 252.07 | 75-85 | >250 (decomposes) |

II. Synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione

The synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione involves the cyclocondensation reaction of this compound with hydrazine hydrate. This reaction provides a direct route to the novel fluorinated pyridazinedione ring system.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione.

Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with deionized water. Dry the product under vacuum.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione | C4H2F6N2O2 | 236.07 | 80-90 | 185-188 |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of fluorinated heterocycles.

Application Notes and Protocols for Diethyl Hexafluoroglutarate as a Crosslinking Agent in Proteomics

Disclaimer: Diethyl hexafluoroglutarate is not currently an established or widely documented crosslinking agent in the field of proteomics. The following application notes and protocols are presented as a theoretical guide for researchers interested in exploring its potential use, based on the known reactivity of similar chemical structures and the properties of fluorinated compounds in proteomics. All protocols should be considered as starting points and will require significant optimization.

Introduction to this compound in Proteomics

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. The choice of crosslinking agent is critical and can influence the outcome of an experiment. While many crosslinkers are commercially available, there is ongoing research into novel reagents with improved properties.

This compound is a fluorinated derivative of a dicarboxylic acid ester. For it to function as a crosslinking agent, its ester groups would need to be activated, for example, by converting them into N-hydroxysuccinimide (NHS) esters. This would create a homobifunctional, amine-reactive crosslinker. The introduction of fluorine atoms into the crosslinker's spacer arm could confer unique properties, such as increased hydrophobicity, which may enhance cell membrane permeability for in-vivo crosslinking studies. The electron-withdrawing nature of fluorine atoms could also influence the reactivity of the terminal groups.

This document outlines the potential applications, hypothetical protocols, and theoretical considerations for using an activated form of this compound for crosslinking studies in proteomics.

Potential Applications

-

Mapping Protein-Protein Interactions: Identifying interaction partners in complex biological samples.

-

Probing Protein Conformation: Providing distance constraints for the structural modeling of proteins and protein complexes.

-

In-vivo Crosslinking: The potential for increased membrane permeability could make it suitable for capturing protein interactions within living cells.

-

Target Validation in Drug Development: Confirming interactions between a drug target and its binding partners.

Experimental Protocols

Note: These protocols are hypothetical and assume the successful synthesis and activation of this compound into an amine-reactive species (e.g., Di-NHS-hexafluoroglutarate).

Protocol 1: In Vitro Crosslinking of Purified Protein Complexes

This protocol describes a general workflow for crosslinking a purified protein or protein complex in solution.

Materials:

-

Purified protein sample (1-5 mg/mL) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Avoid amine-containing buffers like Tris.

-

Activated this compound (e.g., Di-NHS-hexafluoroglutarate) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

SDS-PAGE reagents.

-

Mass spectrometer and reagents for protein digestion and analysis.

Procedure:

-

Sample Preparation: Prepare the purified protein complex in an amine-free buffer at a known concentration.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of the activated this compound in DMSO.

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis by SDS-PAGE:

-

Take an aliquot of the reaction mixture and analyze it by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

-

-

Sample Preparation for Mass Spectrometry:

-

The crosslinked sample can be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

-

LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.

-

Data Analysis: Use specialized software to identify the crosslinked peptide pairs and map the protein-protein interactions or distance restraints.

Protocol 2: In Vivo Crosslinking in Cultured Cells

This protocol outlines a general procedure for crosslinking proteins within intact cells. The enhanced hydrophobicity of a fluorinated crosslinker may improve cell membrane permeability.

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

Activated this compound in a cell-permeable solvent (e.g., DMSO).

-

Cell lysis buffer.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Harvest and Washing:

-

Gently wash the cells with PBS to remove media components.

-

Resuspend the cells in PBS.

-

-

Crosslinking:

-

Add the activated this compound solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to extract the crosslinked proteins.

-

Downstream Analysis: The cell lysate can then be used for affinity purification of a target protein, followed by SDS-PAGE and mass spectrometry analysis as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Optimization of Crosslinker Concentration for In Vitro Crosslinking

| Crosslinker:Protein Molar Ratio | Monomer Remaining (%) | Dimer Formation (%) | Higher-Order Oligomers (%) |

| 10:1 | 85 | 10 | 5 |

| 25:1 | 60 | 25 | 15 |

| 50:1 | 40 | 40 | 20 |

| 100:1 | 20 | 50 | 30 |

Table 2: Hypothetical Comparison of Crosslinking Efficiency

| Crosslinker | Number of Unique Crosslinked Peptides Identified | Number of Protein-Protein Interactions Identified |

| Di-NHS-glutarate | 150 | 45 |

| Di-NHS-hexafluoroglutarate | 185 | 55 |

Visualizations

Caption: General experimental workflow for in vitro and in vivo crosslinking using this compound.

Caption: Hypothetical signaling pathway with potential crosslinkable protein-protein interactions.

Application Notes and Protocols for Protein Modification with Diethyl Hexafluoroglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction